molecular formula C11H13N5 B1483850 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine CAS No. 2098047-68-6

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Cat. No. B1483850
CAS RN: 2098047-68-6
M. Wt: 215.25 g/mol
InChI Key: XPLYKHPVAKBLNM-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, also known as CPMPP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. CPMPP is a colorless solid that is soluble in water and has a melting point of about 125°C. It has been studied for its potential as a therapeutic agent, as a reagent for organic synthesis, and for its ability to act as a catalyst in certain reactions.

Scientific Research Applications

Chemical Synthesis and Characterization

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their chemical synthesis and structural characterization. For instance, Titi et al. (2020) reported the synthesis and characterization of pyrazole derivatives, including the study of their crystal structures and theoretical physical and chemical properties calculations, indicating their potential applications in developing new materials or chemical compounds with unique properties (Titi et al., 2020).

Anticancer Activities

Several studies have highlighted the potential anticancer activities of pyrazole derivatives. For example, Alam et al. (2018) synthesized and evaluated novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, demonstrating significant in vitro cytotoxicity against various human cancer cell lines (Alam et al., 2018). Zhang et al. (2008) also reported on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showing inhibitory effects against A549 lung cancer cells, suggesting the role of these compounds in cancer treatment (Zhang et al., 2008).

Antimicrobial and Antibacterial Properties

Pyrazole derivatives have shown promising antimicrobial and antibacterial properties. Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines and observed antibacterial and antifungal activities for several derivatives (Farghaly & El-Kashef, 2005). Furthermore, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).

Catalytic Applications

The pyrazolyl compounds have been investigated for their catalytic applications as well. For instance, Matiwane, Obuah, and Darkwa (2020) studied pyrazolylethylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness under various conditions (Matiwane, Obuah, & Darkwa, 2020).

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative coupling and tandem reactions . The nature of these interactions often involves the formation of stable complexes that facilitate or inhibit specific biochemical pathways. The compound’s ability to form such complexes makes it a valuable tool in studying enzyme kinetics and protein interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in metabolic pathways . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit certain enzymes involved in oxidative reactions, thereby modulating the overall biochemical pathway . These interactions are crucial for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c12-11-5-9(10-6-13-3-4-14-10)15-16(11)7-8-1-2-8/h3-6,8H,1-2,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLYKHPVAKBLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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